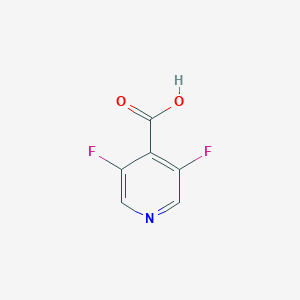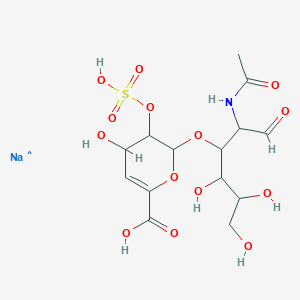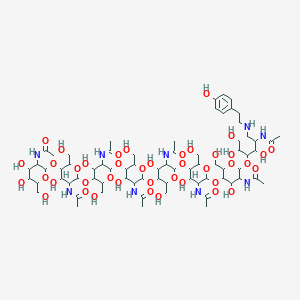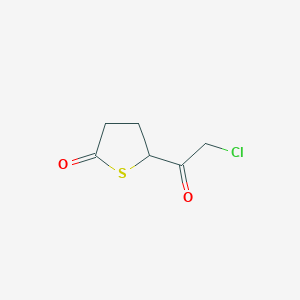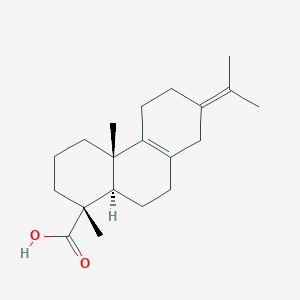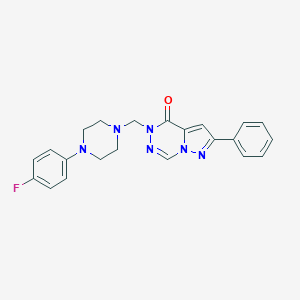
Pregnanediol-3-glucuronide
Overview
Description
Pregnanediol-3-glucuronide, or 5β-pregnane-3α,20α-diol 3α-glucuronide, is the major metabolite of progesterone and the C3α glucuronide conjugate of pregnanediol . It plays an important role in physiological processes, such as the female menstrual cycle, pregnancy, embryogenesis, and maternal immune response .
Synthesis Analysis
About 75% of endogenous progesterone metabolism takes place in the liver and spleen . Pregnanediol-3-glucuronide (PdG) is a natural human metabolite of pregnanediol and is generated in the liver by UDP glucuonyltransferase . Glucuronidation is used to assist in the excretion of toxic substances, drugs, or other substances that cannot be used as an energy source and is more water-soluble .Molecular Structure Analysis
The molecular formula of Pregnanediol-3-glucuronide is C27H44O8 . Its average mass is 496.634 Da and its monoisotopic mass is 496.303619 Da .Chemical Reactions Analysis
Pregnanediol-3-glucuronide can undergo hydroxylation by cytochrome P450 enzymes . Subsequently, all progesterone metabolites with a hydroxyl group can be sulfated and glucuronidated, and these conjugated products are then excreted in urine and feces .Scientific Research Applications
Progesterone Metabolite
PdG is the primary urinary metabolite of the steroid hormone progesterone . About 75% of endogenous progesterone metabolism takes place in the liver and spleen . PdG is generated in the liver by UDP glucuonyltransferase .
Ovarian Activity Indicator
The excretion of urinary PdG gives a direct measure of follicular growth . The post-ovulatory rise in urinary PdG following an estrone glucuronide (E1G) peak provides good evidence of ovulation .
Fertility Assessment
Analysis of urinary PdG has been used to detect ovulatory and anovulatory menstrual cycles in women as well as to assess the fertility of ovulatory cycles . Specific values of the PdG excretion rate can be used to determine whether a cycle is anovulatory with or without a luteinized unruptured follicle (LUF), or is ovulatory and infertile or ovulatory and fertile .
Early Pregnancy Detection
Urinary PdG assay home products can be used to enhance early pregnancy detection . They can also be used to monitor progesterone production in pregnancy .
Post-menopausal Treatment Monitoring
These products can also be used to monitor post-menopausal treatment .
Evaluation of Progesterone-critical Processes
Urinary PdG assay home products can be used to evaluate progesterone-critical processes such as premenstrual dysphoric disorder (PMDD), traumatic brain injury, carcinomas, or catamenial seizure disorder .
Development of Lower Cost Screens
Urinary PdG assay home products can be used to develop lower cost screens for deficient luteal phases in clinically regular cycles .
Facilitation of Research
Urinary PdG assay home products can be used to facilitate research .
Mechanism of Action
Target of Action
Pregnanediol-3-Glucuronide (PDG) is a major metabolite of progesterone . It is generated in the liver by UDP glucuonyltransferase . The primary target of PDG is the progesterone receptor, as it is a metabolite of progesterone .
Mode of Action
PDG is a natural human metabolite of pregnanediol . It is generated in the liver by UDP glucuonyltransferase . Glucuronidation, a process that makes substances more water-soluble, is used to assist in the excretion of toxic substances, drugs, or other substances that cannot be used as an energy source .
Biochemical Pathways
PDG is a part of the progesterone metabolism pathway . About 75% of endogenous progesterone metabolism takes place in the liver and spleen . Overall, about 50% of endogenous progesterone follows the 5α pathway . Another 35% follows 3β metabolism, and 9% is processed through the 20α pathway . PDG can undergo hydroxylation by cytochrome P450 enzymes . Subsequently, all progesterone metabolites with a hydroxyl group can be sulfated and glucuronidated, and these conjugated products are then excreted in urine and feces .
Pharmacokinetics
Fifteen to thirty percent of an injected dose of progesterone results in the 3 α, 5 β, 20 α isomer of urinary PDG . Topical and vaginal progesterone result in minimal urinary or serum PDG levels though will result in high progesterone levels in saliva and breast tissue .
Result of Action
PDG plays an important role in physiological processes, such as the female menstrual cycle, pregnancy (supports gestation), embryogenesis, and maternal immune response of humans and other species . Levels of PDG in the urine correlate to levels of progesterone measured in the serum .
Action Environment
The action of PDG can be influenced by various environmental factors. For instance, the metabolism of ingested progesterone occurs mainly in the intestine due largely to intestinal microbiota . Furthermore, the efficacy and stability of PDG can be affected by factors such as the individual’s health status, age, and hormonal balance.
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFFJLDTCLJDHL-JQYCEVDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191467 | |
| Record name | beta-D-Glucopyranosiduronic acid, (3alpha,5beta,20S)-3(or 20)-hydroxypregnan-20(or 3)-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pregnanediol 3-O-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pregnanediol-3-glucuronide | |
CAS RN |
1852-49-9, 38055-17-3 | |
| Record name | Pregnanediol-3alpha-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregnanediol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038055173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Glucopyranosiduronic acid, (3alpha,5beta,20S)-3(or 20)-hydroxypregnan-20(or 3)-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregnanediol 3-glucuronide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/488GK5DQ5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pregnanediol 3-O-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary methods used to measure Pregnanediol-3-glucuronide levels in biological samples?
A1: Several analytical techniques have been employed for Pregnanediol-3-glucuronide quantification. Enzyme immunoassays (EIAs) [, , , , ] and radioimmunoassays (RIAs) [, , , ] are widely used due to their sensitivity and relative simplicity. Other methods include gas chromatography [] and time-resolved fluorescence microsphere-lateral flow immunochromatographic strips (TRFM-LFIAs) [].
Q2: How do researchers ensure the accuracy and reliability of Pregnanediol-3-glucuronide measurements?
A3: Analytical method validation is crucial for ensuring accurate and reliable PdG measurements []. This involves assessing assay specificity, sensitivity, linearity, recovery, precision (both intra-assay and inter-assay), and parallelism [, ].
Q3: How is Pregnanediol-3-glucuronide used to monitor ovarian function in various species?
A4: Urinary PdG profiles effectively reflect ovulation and luteal function in a wide range of mammals, including humans [, , , ], non-human primates [, , , ], ungulates [, , , , ], and other exotic mammals [, ]. Elevated PdG levels during the luteal phase confirm ovulation, while consistently low levels suggest anovulation [, ].
Q4: Can Pregnanediol-3-glucuronide measurements be used to detect pregnancy?
A5: Yes, PdG levels typically rise throughout pregnancy in many species, including gorillas [], rhinoceroses [, ], and elk []. Monitoring PdG can help confirm pregnancy and potentially predict parturition [, ].
Q5: What is the relationship between Pregnanediol-3-glucuronide levels and menstrual cycle length?
A6: While not directly determining cycle length, PdG profiles can identify the luteal phase and, by extension, provide information about the overall cycle. Studies have shown variations in luteal phase PdG levels and cycle lengths across different age groups [, ].
Q6: Can environmental factors influence Pregnanediol-3-glucuronide levels?
A7: Yes, studies suggest that environmental factors like exposure to environmental tobacco smoke (ETS) can impact urinary E1C (estrone conjugate) levels, a related hormone metabolite, potentially affecting reproductive health []. Further research is needed to ascertain direct effects on PdG.
Q7: How are Pregnanediol-3-glucuronide levels utilized in reproductive health research?
A8: PdG measurements are valuable tools in studies investigating: * The impact of lifestyle factors like exercise on menstrual cycle function []. * The relationship between reproductive hormones and conditions like migraine [, , ]. * The development of novel fertility assessment methods and algorithms [, , ].
Q8: What are the limitations of using Pregnanediol-3-glucuronide as a marker of ovarian function?
A9: While valuable, PdG measurements have limitations. Variations in PdG metabolism exist between species and even within individuals [, ]. Additionally, factors like hydration status and kidney function can influence urinary hormone concentrations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




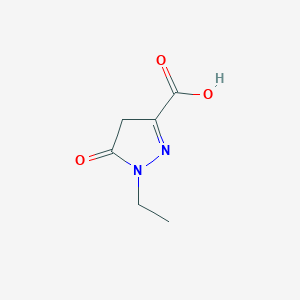
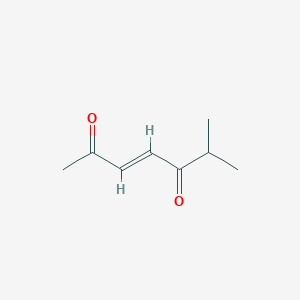

![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)
